2-(5-Fluoro-1,3-benzothiazol-2-yl)ethan-1-amine
CAS No.: 1096279-13-8
Cat. No.: VC8392631
Molecular Formula: C9H9FN2S
Molecular Weight: 196.25
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1096279-13-8 |
---|---|
Molecular Formula | C9H9FN2S |
Molecular Weight | 196.25 |
IUPAC Name | 2-(5-fluoro-1,3-benzothiazol-2-yl)ethanamine |
Standard InChI | InChI=1S/C9H9FN2S/c10-6-1-2-8-7(5-6)12-9(13-8)3-4-11/h1-2,5H,3-4,11H2 |
Standard InChI Key | SWMGULDQJVXPTD-UHFFFAOYSA-N |
SMILES | C1=CC2=C(C=C1F)N=C(S2)CCN |
Canonical SMILES | C1=CC2=C(C=C1F)N=C(S2)CCN |
Introduction
Chemical Structure and Physicochemical Properties
The core structure of 2-(5-Fluoro-1,3-benzothiazol-2-yl)ethan-1-amine consists of a benzothiazole scaffold—a bicyclic system comprising a benzene ring fused to a thiazole (a five-membered ring containing nitrogen and sulfur atoms). The fluorine substituent at position 5 introduces electronegativity, potentially enhancing metabolic stability and binding affinity in biological systems . The ethanamine side chain at position 2 provides a primary amine functional group, which can participate in salt formation (e.g., dihydrochloride) or serve as a site for further derivatization.
Table 1: Key Physicochemical Data
Property | Value/Descriptor |
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IUPAC Name | 2-(5-Fluoro-1,3-benzothiazol-2-yl)ethanamine |
Molecular Formula (Free Base) | C₉H₉FN₂S |
Molecular Weight (Free Base) | 196.25 g/mol |
CAS Number (Dihydrochloride) | 1384428-93-6 |
SMILES (Free Base) | C1=CC2=C(C=C1F)N=C(S2)CCN |
Canonical SMILES | C1=CC2=C(C=C1F)N=C(S2)CCN.Cl.Cl |
The dihydrochloride salt’s increased polarity improves solubility in aqueous media, making it preferable for in vitro studies. Experimental data on the free base’s melting point, solubility, and spectral characteristics (e.g., NMR, IR) remain unreported in the literature.
Synthesis and Optimization
Primary Synthetic Route
The synthesis of 2-(5-Fluoro-1,3-benzothiazol-2-yl)ethan-1-amine dihydrochloride typically begins with 5-fluoro-1,3-benzothiazole, which undergoes nucleophilic substitution with 2-chloroethanamine in the presence of a base such as potassium carbonate. The reaction proceeds via an SN2 mechanism, displacing the chloride ion and forming the ethanamine side chain. Subsequent treatment with hydrochloric acid yields the dihydrochloride salt.
Reaction Scheme:
Alternative Methodologies
Benzothiazole derivatives are frequently synthesized via cyclocondensation reactions. For example, substituted anilines can react with ammonium thiocyanate and bromine to form benzothiazole intermediates, which are further functionalized . Adapting this approach, 5-fluoro-2-aminothiophenol could be condensed with acrylonitrile derivatives to introduce the ethanamine group, though this route remains hypothetical for the target compound.
Future Research Directions
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Structure-Activity Relationship (SAR) Studies: Modifying the ethanamine chain length or introducing heteroatoms could optimize bioavailability.
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Prodrug Development: Converting the amine to amide or carbamate prodrugs may enhance blood-brain barrier penetration.
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Target Identification: High-throughput screening against kinase libraries or microbial proteomes could reveal novel targets.
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